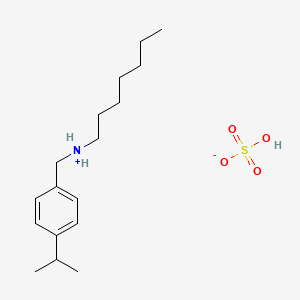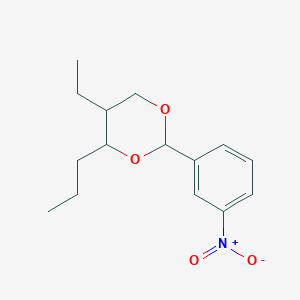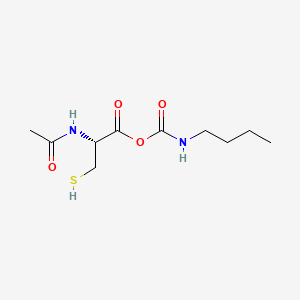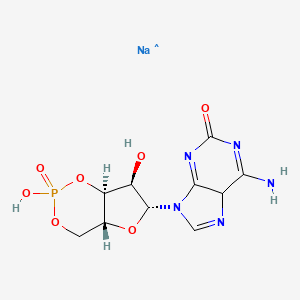
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is an organic compound that belongs to the class of naphthalenesulfonic acids. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is commonly used as an intermediate in the synthesis of dyes and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amination of 2-Hydroxynaphthalene-6-sulfonic Acid: This method involves the amination of 2-hydroxynaphthalene-6-sulfonic acid using a Bucherer reaction.
Amination of Naphthol: Another method involves the amination of naphthol through an amino sulfonation process.
Industrial Production Methods
Industrial production of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide derivatives.
Substitution: The amino group can participate in substitution reactions, such as azo coupling, to form azo dyes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Diazonium salts for azo coupling reactions.
Major Products Formed
Azo Dyes: Formed through azo coupling reactions.
Nitro Derivatives: Formed through oxidation reactions.
Sulfonamide Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, particularly azo dyes, which are used in textiles and printing.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and affect biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: Similar in structure but contains a hydroxyl group instead of an ammonium salt.
2-Amino-1-naphthalenesulfonic Acid: Differentiated by the position of the amino and sulfonic acid groups.
6-Chloronaphthalene-2-sulfonic Acid: Contains a chlorine atom instead of an amino group.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-, monoammonium salt is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
70682-62-1 |
|---|---|
Molekularformel |
C10H12N2O3S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
6-aminonaphthalene-2-sulfonic acid;azane |
InChI |
InChI=1S/C10H9NO3S.H3N/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H3 |
InChI-Schlüssel |
CVCXFIHDLOZXIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.N |
Verwandte CAS-Nummern |
93-00-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)












